molecular formula C12H12N4O2S B12175751 N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-3-carboxamide

N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-3-carboxamide

Cat. No.: B12175751
M. Wt: 276.32 g/mol
InChI Key: UMXCNDRZJKIUOS-UHFFFAOYSA-N
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Description

N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core fused with a tetrahydrofuran (THF) ring at position 5 and a pyridine-3-carboxamide substituent at position 2. The (2E)-configuration indicates the geometry of the hydrazone-like linkage between the thiadiazole and pyridine moieties. Its synthesis likely follows multi-component or cyclization strategies analogous to those described for related thiadiazolylidene derivatives .

Key structural features:

  • Thiadiazole core: Provides rigidity and electron-deficient character, influencing reactivity and intermolecular interactions.
  • Tetrahydrofuran substituent: Enhances solubility and modulates steric effects compared to aromatic substituents (e.g., phenyl or chlorophenyl groups in and ).

Properties

Molecular Formula

C12H12N4O2S

Molecular Weight

276.32 g/mol

IUPAC Name

N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C12H12N4O2S/c17-10(8-3-1-5-13-7-8)14-12-16-15-11(19-12)9-4-2-6-18-9/h1,3,5,7,9H,2,4,6H2,(H,14,16,17)

InChI Key

UMXCNDRZJKIUOS-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Step 1: Amidine Formation

Amidines are synthesized via the Pinner reaction, where a nitrile reacts with ammonia under acidic conditions. For example, pyridine-3-carbonitrile could undergo this reaction to form an amidine intermediate.

Reaction Scheme :
NitrileAmidine (HCl/CH₃OH, NH₃)

Step 2: Cyclocondensation with Isothiocyanate

The amidine reacts with tetrahydrofuran-2-isothiocyanate (derived from tetrahydrofuran-2-amine and thiophosgene) to form the thiadiazole core. This step is critical for introducing the tetrahydrofuran substituent.

Key Conditions :

  • Reagents : Tetrahydrofuran-2-isothiocyanate, amidine, base (e.g., NaH)

  • Solvent : DMF, THF

  • Yield : ~36–40% (analogous compounds)

Table 1: Summary of Thiadiazole Core Formation

StepReagents/ConditionsProductYieldReference
1Nitrile + NH₃/HClAmidine~70%
2Amidine + IsothiocyanateThiadiazole~36–40%

Ylidene Group Introduction

The (2E)-ylidene linkage between the thiadiazole and pyridine-3-carboxamide is formed via Schiff base condensation. This step requires a hydrazine derivative and a carbonyl compound.

Step 3: Hydrazine Functionalization

The thiadiazole’s NH group is replaced with a hydrazine. This is achieved by reacting the thiadiazole with hydrazine hydrate under reflux.

Reaction Scheme :
Thiadiazole-NH₂Thiadiazole-NH-NH₂ (Hydrazine, Δ)

StepReagents/ConditionsProductYieldReference
3Thiadiazole + HydrazineThiadiazole-hydrazine~50%
4Hydrazine + AldehydeYlidene Schiff base~20–30%

Alternative Synthetic Approaches

Mannich Reaction

A Mannich reaction could theoretically introduce the pyridine-3-carboxamide group. However, this method is less common for thiadiazoles due to steric and electronic challenges.

Critical Reaction Parameters

Stereoselectivity

The (2E) configuration is influenced by the cyclization step. Reagents like diisopropyl azodicarboxylate (DIAD) promote stereoselective formation of the thiadiazole ring.

Solvent and Temperature

Polar aprotic solvents (DMF, DMSO) and mild temperatures (25–60°C) optimize yields and minimize side reactions.

Challenges and Optimization

  • Low Yields : Steps involving hydrazine condensation often suffer from low yields due to competing side reactions.

  • Purity Issues : Chromatographic purification (e.g., silica gel) is essential to isolate the target compound.

Table 3: Optimization Strategies

ChallengeSolutionOutcomeReference
Low condensation yieldUse excess aldehyde, refluxImproved yield (~30%)
Byproduct formationAnhydrous conditions, short reaction timeHigher purity

Comparative Analysis of Analogues

Structural analogues highlight the versatility of thiadiazole cores. For example:

CompoundStructural FeaturesKey DifferencesBiological ActivityReference
2-(3-Methoxyphenyl) derivative Thiazole + thiadiazolePhenyl substituentsAntiviral potential
Pyridine-3-carboxamide hybrids Thiadiazole + pyridineDirect amide linkageAntimicrobial

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-3-carboxamide involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Compounds with the 1,3,4-thiadiazol-2(3H)-ylidene scaffold exhibit diverse substituents that significantly alter their properties. Below is a comparative analysis based on the evidence:

Compound Substituents Melting Point (°C) Key Spectral Data (IR/NMR) Reference
Target compound Tetrahydrofuran-2-yl, pyridine-3-carboxamide Not reported Not available (inferred: C=O ~1650–1700 cm⁻¹) N/A
11f () Thiophene-2-carbonyl, phenyl 240–242 IR: 1693 (C=O), 1655 (C=O); ¹H-NMR: δ7.72–7.84
6f () 4-Chlorophenyl, acetyl 295 IR: 2199 (C≡N), 1693/1655 (C=O); ¹H-NMR: δ2.41–2.52
N-[(2E)-5-methyl-1,3,4-thiadiazol-2-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide () Methyl, trifluoromethylphenyl N/A MS: m/z 370.4; Formula: C₁₅H₁₃F₃N₄O₂S
N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide () 4-Fluorobenzyl, furan N/A Formula: C₁₉H₁₇FN₄O₃S; Smiles: O=C(Nc1nnc(...)s1)

Key Observations :

  • Melting Points : Aromatic substituents (e.g., thiophene-2-carbonyl in 11f) correlate with higher melting points (240–242°C) due to enhanced π-stacking, while aliphatic groups (e.g., THF in the target compound) likely reduce melting points .
  • Spectral Trends: Stretching vibrations for C=O (1655–1700 cm⁻¹) and C≡N (~2200 cm⁻¹) are consistent across analogues. ¹H-NMR signals for aromatic protons (δ7.72–7.84) and methyl groups (δ2.41–2.52) are diagnostic for substituent identification .
Molecular Weight and Solubility
  • The target compound’s molecular weight is estimated at ~350–375 g/mol (based on –12), comparable to analogues. The THF moiety may improve aqueous solubility relative to purely aromatic derivatives (e.g., 6f in ) .

Biological Activity

N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-3-carboxamide is a complex organic compound featuring a unique combination of functional groups that contribute to its biological activity. The compound is part of the thiadiazole family, known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Structure and Properties

The molecular formula of this compound can be expressed as C14H15N3O2SC_{14}H_{15}N_{3}O_{2}S, with a molecular weight of approximately 303.4 g/mol. Its structure includes a pyridine ring fused with a thiadiazole moiety, which is critical for its biological interactions.

1. Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiadiazoles demonstrate potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Compound Activity MIC (μg/ml)
This compoundAntimicrobial0.125 (against S. epidermidis)
5-Fluoro-N-(1,3,4-thiadiazol-2-yl)benzamideAntifungal0.0078 (against B. subtilis)

2. Anti-inflammatory and Analgesic Properties

The compound has been evaluated for its anti-inflammatory potential. The presence of the thiadiazole ring is believed to enhance its ability to inhibit inflammatory mediators and pain signaling pathways. In animal models, compounds with similar structures have shown significant reductions in inflammation and pain responses.

3. Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives. This compound has shown cytotoxic effects against various cancer cell lines in vitro. For example, it was noted to inhibit the growth of human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cells significantly .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Compounds with thiadiazole rings often act as enzyme inhibitors in metabolic pathways associated with inflammation and cancer progression.
  • Receptor Interaction : Preliminary studies suggest that this compound may interact with specific receptors involved in pain modulation and cellular proliferation .

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:

  • Analgesic Efficacy : A study involving a series of thiadiazole derivatives demonstrated that certain compounds exhibited similar analgesic effects to standard pain relief medications in animal models.
  • Antimicrobial Evaluation : Another study assessed the antibacterial activity of various thiadiazole derivatives against multi-drug resistant strains and found promising results for N-[...]-pyridine derivatives.

Q & A

Basic: What are the key steps and optimization strategies for synthesizing this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of the thiadiazole and pyridine-3-carboxamide moieties, followed by coupling. Critical steps include:

  • Thiadiazole Cyclization: Use thiosemicarbazide derivatives with POCl₃ under reflux (90°C) to form the thiadiazole core .
  • Coupling Reactions: Employ coupling agents (e.g., EDCI/HOBt) to link the thiadiazole and pyridine-3-carboxamide groups under inert atmospheres .
  • Optimization: Adjust solvent polarity (DMF or acetonitrile), temperature (60–90°C), and catalyst (triethylamine) to enhance yield (70–85%) and purity (>95%) .
    Validation: Monitor via TLC and characterize intermediates using ¹H/¹³C NMR and HPLC-MS .

Basic: How is the molecular structure elucidated, and what techniques confirm stereochemistry?

Methodological Answer:

  • X-ray Crystallography: Resolve the (2E)-configuration of the thiadiazole-ylidene moiety and tetrahydrofuran substituent .
  • NMR Spectroscopy: Use 2D NMR (COSY, NOESY) to confirm spatial proximity of protons, e.g., NOE correlations between thiadiazole and pyridine protons .
  • IR Spectroscopy: Identify key functional groups (C=O at ~1680 cm⁻¹, C=N at ~1600 cm⁻¹) .
    Data Table:
TechniqueKey ObservationsReference
¹H NMR (400 MHz)δ 8.7–8.9 (pyridine-H), δ 4.2 (tetrahydrofuran-OCH₂)
¹³C NMR165 ppm (C=O), 152 ppm (C=N)

Basic: What in vitro assays are recommended for preliminary biological activity screening?

Methodological Answer:

  • Antimicrobial Activity: Use microdilution assays (MIC) against S. aureus and E. coli (concentration range: 1–100 µg/mL) .
  • Anticancer Screening: Conduct MTT assays on HeLa or MCF-7 cells (IC₅₀ determination) with doxorubicin as a positive control .
  • Enzyme Inhibition: Test COX-2 or kinase inhibition via fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
    Note: Include solvent controls (DMSO ≤1%) to rule out cytotoxicity artifacts .

Advanced: How can computational methods predict binding modes and pharmacokinetics?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Dock the compound into COX-2 (PDB: 5KIR) or kinase domains to identify hydrogen bonds with Ser530 or hydrophobic interactions .
  • MD Simulations (GROMACS): Simulate 100 ns trajectories to assess stability of ligand-protein complexes (RMSD <2 Å indicates stable binding) .
  • ADMET Prediction (SwissADME): Calculate logP (~2.5), BBB permeability (CNS MPO score <4), and CYP450 inhibition (CYP3A4 flagged) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Reproducibility Checks: Standardize assay protocols (e.g., cell passage number, serum-free conditions) .
  • Metabolite Profiling: Use LC-MS to identify active metabolites that may contribute to discrepancies .
  • Structural Analog Comparison: Test derivatives (e.g., replacing tetrahydrofuran with furan) to isolate substituent effects .
    Data Table:
SubstituentIC₅₀ (µM, MCF-7)LogPReference
Tetrahydrofuran-2-yl12.3 ± 1.22.4
Furan-2-yl8.9 ± 0.92.1

Advanced: What strategies enhance selectivity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Positional Isomerism: Synthesize analogs with substituents at C-5 vs. C-3 of the thiadiazole to map steric and electronic effects .
  • Bioisosteric Replacement: Replace pyridine with isoquinoline to modulate π-π stacking without altering hydrophobicity .
  • 3D-QSAR Models: Use CoMFA/CoMSIA to correlate steric/electrostatic fields with IC₅₀ values (q² >0.6 indicates predictive validity) .

Advanced: How to assess chemical stability under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; quantify degradation via HPLC (e.g., 15% degradation at pH 1.2) .
  • Thermal Stability: Perform TGA/DSC to determine decomposition temperature (>200°C indicates suitability for lyophilization) .
  • Light Sensitivity: Expose to UV (254 nm) for 48h; monitor photodegradation products with LC-MS .

Advanced: What reaction mechanisms explain unexpected byproducts during synthesis?

Methodological Answer:

  • Thiadiazole Rearrangement: Under acidic conditions, the thiadiazole ring may undergo ring-opening to form thioamide intermediates, detected via HRMS .
  • Oxidative Byproducts: Use O₂-free environments to prevent oxidation of the tetrahydrofuran moiety to γ-lactone .
  • Catalyst Traces: Screen for residual Pd in coupling reactions (ICP-MS) to avoid Heck-type side reactions .

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